molecular formula C10H13FN2O5 B009832 alpha-Fluorothymidine CAS No. 101527-45-1

alpha-Fluorothymidine

Cat. No.: B009832
CAS No.: 101527-45-1
M. Wt: 260.22 g/mol
InChI Key: BQLWSXSBUAEINE-XLPZGREQSA-N
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Description

Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.

Preparation Methods

Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:

Chemical Reactions Analysis

Alpha-Fluorothymidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The primary reaction used in its synthesis, where a nucleophile (fluorine) replaces a leaving group (nosyl) on the thymidine derivative.

    Hydrolysis: Used to remove protecting groups from the intermediate compound.

    Oxidation and Reduction: While not commonly employed in its synthesis, these reactions can modify the compound’s structure for specific applications.

Common reagents used in these reactions include fluorine-18, hydrochloric acid, and various phase transfer catalysts. The major product formed is this compound, with potential byproducts including unreacted thymidine derivatives and other fluorinated compounds .

Scientific Research Applications

Alpha-Fluorothymidine has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:

This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.

Properties

IUPAC Name

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLWSXSBUAEINE-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906296
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101527-45-1
Record name alpha-Monofluorothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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